molecular formula C25H28N4O3 B2602930 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1286702-12-2

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Número de catálogo: B2602930
Número CAS: 1286702-12-2
Peso molecular: 432.524
Clave InChI: XANTZZXWOIVWAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a novel pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a tetrahydropyrido-pyrimidine core which is known for its diverse biological activities. The molecular formula is C22H26N4O2C_{22}H_{26}N_4O_2, with a molecular weight of approximately 378.48 g/mol. The structure can be represented as follows:

Structure C22H26N4O2\text{Structure }\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_2

Anticancer Properties

Research has highlighted the anticancer potential of pyrido-pyrimidine derivatives. For instance, studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. Specifically, compounds targeting the EGFR (Epidermal Growth Factor Receptor) pathway have demonstrated promising results:

CompoundCell LineIC50 (nM)
Compound 1A5495.67 ± 0.08
Compound 2H197510.31 ± 0.12
Compound 3MKN-459.76 ± 0.08
Compound 4SGC7.22 ± 0.08

In a comparative study, the target compound showed similar inhibitory activity against EGFR, suggesting it may function as an effective inhibitor in cancer therapies .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of kinases involved in cell signaling pathways that regulate cell proliferation and survival. It has been reported to inhibit CDK (Cyclin-dependent kinase) activity, which is crucial for cell cycle progression:

Kinase TargetActivity
CDK4/Cyclin D1Inhibition
ARK5Inhibition

These actions lead to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments reveal that at therapeutic doses, it exhibits low toxicity profiles in vitro and in vivo models.

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of similar pyrido-pyrimidine derivatives:

  • Study on Lung Cancer : A derivative showed significant tumor reduction in A549 xenograft models.
  • Breast Cancer Research : Compounds demonstrated selective inhibition of HER2-positive breast cancer cells with minimal effects on normal cells.

These studies reinforce the potential of pyrido-pyrimidine derivatives as targeted therapies in oncology.

Propiedades

IUPAC Name

2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-4-28-13-12-20-19(15-28)25(31)29(24(27-20)18-8-6-5-7-9-18)16-23(30)26-21-14-17(2)10-11-22(21)32-3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANTZZXWOIVWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.